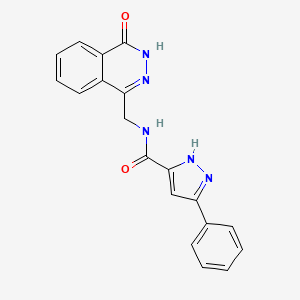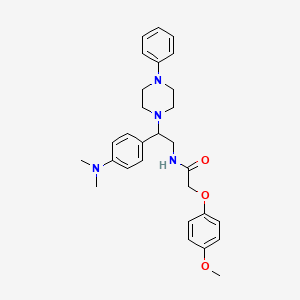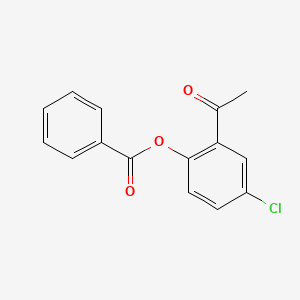
N-((4-氧代-3,4-二氢酞嗪-1-基)甲基)-3-苯基-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A practical, economical, and scalable process for the synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety, which allowed access to the key intermediate by the Negishi coupling reaction .Molecular Structure Analysis
The molecular structure of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, has been analyzed . The molecular formula is C13H15N3O2 and the molecular weight is 245.28 g/mol .Chemical Reactions Analysis
The synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, involves several chemical reactions . The process starts with the low-cost industrial byproduct phthalhydrazide and constructs the phthalazinone moiety, which is then used to access the key intermediate by the Negishi coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, have been analyzed . The molecular weight is 245.28 g/mol, it has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .科学研究应用
Poly (ADP-ribose) Polymerase (PARP) Inhibition
- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide serves as an intermediate in the synthesis of phthalazinone scaffolds that exhibit potent inhibition of poly (ADP-ribose) polymerase (PARP). PARP inhibitors are promising anticancer agents, particularly in the treatment of breast and ovarian cancers. By blocking PARP activity, these compounds enhance DNA damage response and sensitize cancer cells to chemotherapy and radiation therapy .
Anticancer Properties
- Researchers have explored derivatives of this compound for their potential anticancer effects. Analogues containing benzyl, 4-methylbenzyl, or 4-chlorobenzyl groups linked to the sulfur atom have demonstrated significant potency against lung cancer cell lines. These derivatives exhibit IC50 values below 10 µM, comparable to that of cisplatin, a widely used chemotherapeutic agent .
Design of Isocorydine Derivatives
- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide has been employed in the design of isocorydine derivatives with anticancer properties. Isocorydine is a natural alkaloid known for its cytotoxic effects. By modifying its structure using this compound, researchers aim to enhance its selectivity and efficacy against cancer cells .
作用机制
Target of Action
It is used as an intermediate in the synthesis of phthalazinone scaffolds that are potent inhibitors ofpoly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Biochemical Pathways
The compound, as a PARP inhibitor, would affect the DNA repair pathways in cells By inhibiting PARP, the compound prevents the repair of single-strand DNA breaksThis mechanism is particularly effective against cancer cells with existing defects in DNA repair pathways .
Pharmacokinetics
Its storage temperature is mentioned to be at room temperature, indicating its stability under normal conditions .
Result of Action
The result of the compound’s action, as a PARP inhibitor, would be the disruption of DNA repair processes in cells. This could lead to cell death, particularly in cancer cells with existing defects in DNA repair pathways .
Action Environment
The compound is mentioned to be stored in a dry environment at room temperature, suggesting that moisture and temperature could potentially affect its stability .
属性
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18-14-9-5-4-8-13(14)17(23-24-18)11-20-19(26)16-10-15(21-22-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,26)(H,21,22)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDUPEVCRVRQMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)
![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2399921.png)



![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)
![1-[8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B2399929.png)
![N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)
